3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde
Description
3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and a 3,3-difluoropiperidine moiety at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of the bromine and fluorine substituents, which modulate its reactivity and physical properties. The difluoropiperidine group enhances metabolic stability and binding affinity in drug design, while the aldehyde functionality allows for further derivatization via nucleophilic addition or condensation reactions .
Properties
IUPAC Name |
3-bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO/c13-10-6-9(7-17)2-3-11(10)16-5-1-4-12(14,15)8-16/h2-3,6-7H,1,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKIWWJJOZGZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)C=O)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215911 | |
| Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774893-96-7 | |
| Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774893-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 4-(3,3-difluoropiperidin-1-yl)benzaldehyde under controlled conditions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to achieve the desired product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol using common reagents such as potassium permanganate for oxidation or sodium borohydride for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.
Medicine: The compound may be explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the difluoropiperidinyl group can enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Synthetic Routes: The target compound is hypothesized to be synthesized via nucleophilic substitution, similar to 3-Bromo-4-(2,4-dibromophenoxy)benzaldehyde, which replaces a fluorine atom with a phenoxy group under basic conditions . Microwave-assisted methods (e.g., for imidazole derivatives) offer faster reaction times but require specialized equipment .
- Substituent Effects: Electron-withdrawing groups (e.g., dibromophenoxy, difluoropiperidinyl) lower the C=O stretching frequency in IR compared to electron-donating groups. The difluoropiperidine group likely enhances solubility in polar solvents due to its polarity.
Reactivity and Functional Group Behavior
Aldehyde Reactivity
- Reduction Behavior : Benzaldehyde derivatives are more reactive toward reducing agents than ketones. For example, benzaldehyde derivatives like 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde are reduced to alcohols faster than ketones under similar conditions .
- Oxidation Stability : The difluoropiperidine group may sterically protect the aldehyde from oxidation, unlike simpler aldehydes (e.g., benzaldehyde in bread crust), which readily oxidize to carboxylic acids .
Substituent-Directed Reactivity
- Electrophilic Substitution : The bromine atom at the 3-position deactivates the ring, directing further substitution to the para position relative to the aldehyde. This contrasts with unsubstituted benzaldehyde, where electrophilic attack occurs at the ortho/para positions .
- Nucleophilic Addition: The electron-withdrawing difluoropiperidine group increases the electrophilicity of the aldehyde, enhancing reactivity toward nucleophiles like hydroxylamine (used in hapten synthesis for compounds like 3-Bromo-4-(2,4-dibromophenoxy)benzaldehyde) .
Stability and Volatility
- Volatility : The difluoropiperidine group reduces volatility compared to smaller substituents (e.g., imidazole or pyrazole), as seen in studies where benzaldehyde’s release profile is suppressed by interactions with larger molecules .
- Oxidative Stability : Compounds with electron-withdrawing groups (e.g., bromine, fluorine) resist oxidation better than unsubstituted benzaldehydes, which degrade readily in the presence of oxygen .
Biological Activity
3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a difluoropiperidine moiety attached to a benzaldehyde core. Its chemical formula is , and it has been characterized for various biological assays.
Research indicates that compounds similar to 3-bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde may act as inhibitors of specific kinase pathways, which are crucial in various cellular processes including proliferation and apoptosis. For instance, inhibition of mixed lineage kinase 3 (MLK3) has been suggested as a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease .
2. Pharmacological Effects
The compound has shown promise in several areas:
- Neuroprotection : Inhibition of MLK3 can lead to reduced neuronal degeneration, making it a candidate for treating neurodegenerative conditions .
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokine release, which is beneficial in conditions characterized by excessive inflammation .
Case Studies
-
Neurodegenerative Disease Models :
- In preclinical models of Parkinson's disease, compounds that inhibit MLK3 have shown significant neuroprotective effects by modulating the JNK signaling pathway. This suggests that 3-bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde may exhibit similar protective properties against neurotoxic agents like MPTP .
- Cytokine Inhibition :
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
